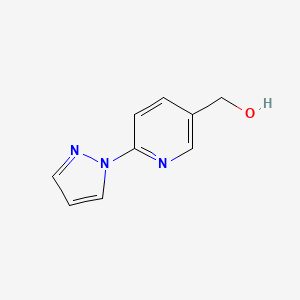
(6-(1H-Pirazol-1-IL)piridin-3-IL)metanol
Descripción general
Descripción
“(6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol” is a chemical compound with the empirical formula C9H9N3O . It is a solid substance . The SMILES string of this compound is OCc1ccc (nc1)-n2cccn2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O/c13-7-8-2-3-9 (10-6-8)12-5-1-4-11-12/h1-6,13H,7H2 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 175.19 . It is a solid substance . The boiling point is predicted to be 799.1±60.0 °C . The density is predicted to be 1.40±0.1 g/cm3 .
Mecanismo De Acción
The mechanism of action of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins involved in the disease's pathogenesis. For instance, in cancer treatment, this compound is believed to inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in cell division and growth.
Biochemical and Physiological Effects:
(6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol has several biochemical and physiological effects. In preclinical studies, this compound has shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol in lab experiments is its unique chemical structure and properties. It is stable, easy to handle, and has a high purity level, making it suitable for use in various scientific experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in some research projects.
Direcciones Futuras
There are several future directions for (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol. One of the primary directions is in the field of drug discovery, where this compound can be further optimized to improve its efficacy and safety for use in humans. Additionally, this compound can be used in the development of new diagnostic tools for the early detection of diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol is a chemical compound with unique chemical properties and potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various scientific fields.
Aplicaciones Científicas De Investigación
Uniones de Molécula Única Conmutables por Espín
Este compuesto se ha utilizado en la creación de complejos de hierro(II) activos de Spin-Crossover (SCO), que son una clase integral de materiales moleculares conmutables y bistables . Estos complejos se han estudiado tanto a nivel de masa como de molécula única para avanzar hacia la fabricación de elementos de conmutación y memoria basados en moléculas . Los estudios de teoría funcional de la densidad (DFT) revelaron una conmutación del estado de espín inducida por estiramiento en una unión molecular compuesta por estos complejos .
Catalizador para Reacciones de Oxidación
Los ligandos basados en pirazol, como “(6-(1H-Pirazol-1-IL)piridin-3-IL)metanol”, se han sintetizado y evaluado por sus propiedades catalíticas en la reacción de oxidación de catecol a o-quinona . Los complejos basados en cobre (II) mostraron mejores tasas de reacción que los basados en otros metales (por ejemplo, níquel, estaño y bario), lo que se debió al hecho de que el sitio catalítico activo de la enzima catecolasa tiene dos sitios activos de la existencia de iones cobre (II) .
Agente de Transformación Biológica
Los ligandos, incluidos los basados en pirazol, se han utilizado como agente de transformación biológica . Se han utilizado en diversas aplicaciones, incluidas como sensor para el cáncer, agente anticancerígeno y agente antibiótico .
Formación de Marcos Orgánicos Metálicos
Los ligandos basados en pirazol se han utilizado como agente para la formación de marcos orgánicos metálicos . Estos marcos tienen una amplia gama de aplicaciones, incluido el almacenamiento de gas, la separación y la catálisis .
Medicina
Los ligandos basados en pirazol se han utilizado en el desarrollo de medicamentos . Se han utilizado como precursor para el desarrollo de metaloenzima, una proteína que contiene iones metálicos (cofactores metálicos), que pueden unirse directamente a la proteína o enzima, formando grupos prostéticos .
Síntesis de 4-Hidroxi-2,6-di (pirazol-1-il)piridina
“this compound” se ha utilizado en la síntesis de 4-Hidroxi-2,6-di (pirazol-1-il)piridina . Este compuesto tiene aplicaciones potenciales en diversos campos, incluida la química medicinal y la ciencia de los materiales .
Safety and Hazards
Propiedades
IUPAC Name |
(6-pyrazol-1-ylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-2-3-9(10-6-8)12-5-1-4-11-12/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGBDROPWUIYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580575 | |
| Record name | [6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748796-38-5 | |
| Record name | [6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6-(1H-pyrazol-1-yl)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}-N-methylpropan-1-amine](/img/structure/B1590977.png)
![Furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1590980.png)


![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)



![Thieno[3,2-b:4,5-b']bis[1]benzothiophene](/img/structure/B1590991.png)

![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde](/img/structure/B1590994.png)



